![molecular formula C25H53N2O3+ B14798000 Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium](/img/structure/B14798000.png)
Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of hydroxyethyl groups, a methyl group, and an octadecanoylamino group, which contribute to its chemical reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium typically involves the reaction of diethanolamine with octadecanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored using analytical techniques such as gas chromatography or mass spectrometry to ensure the completion of the reaction. The product is then isolated and purified using industrial-scale separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecylamine
- Bis(2-hydroxyethyl) cocoamine oxide
- Bis(2-hydroxyethyl) octadecyl ammonium
Uniqueness
Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium is unique due to its specific combination of hydroxyethyl, methyl, and octadecanoylamino groups. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C25H53N2O3+ |
|---|---|
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium |
InChI |
InChI=1S/C25H52N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(30)26-19-20-27(2,21-23-28)22-24-29/h28-29H,3-24H2,1-2H3/p+1 |
InChI-Schlüssel |
LCLCYUOSXLMHPA-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](C)(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)
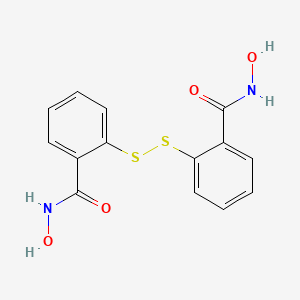
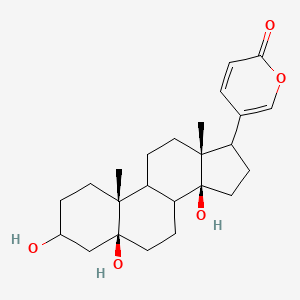
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)
![1-[(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14797937.png)
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B14797938.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797946.png)
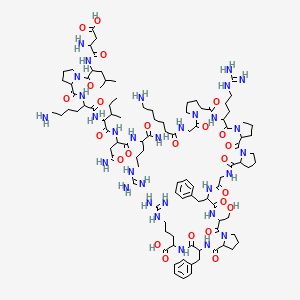
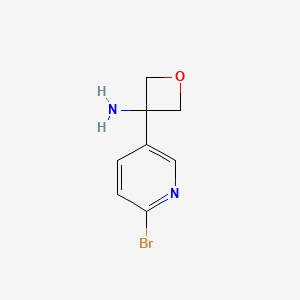
![2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14797965.png)


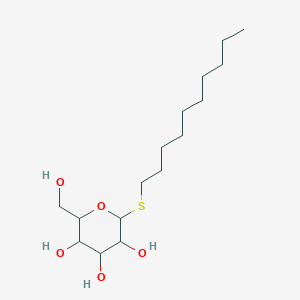
![3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14797985.png)
